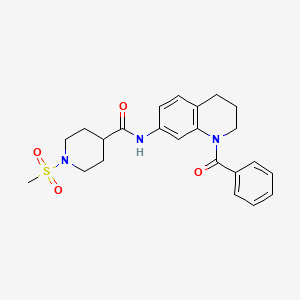

N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

NBOMe compounds are analogs of the 2C family of phenethylamine drugs . They are a new class of potent serotonin 5-HT2A receptor agonist hallucinogens with potential harmful effects .

Molecular Structure Analysis

NBOMe compounds have an N-2-methoxybenzyl moiety substituted by the methoxy group at the 2- and 5-position and a halogen atom attached to C4 of the phenyl ring . The specific molecular structure of “N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Synthesis and Binding Studies

Compounds structurally related to quinazolines, such as methoxylated 1,2,3,4-tetrahydroisoquinoliniums, have been synthesized and evaluated for their affinity for apamin-sensitive binding sites. These studies indicate potential applications in modulating ion channels, which are critical for various physiological processes (Graulich et al., 2006).

Antimicrobial and Anti-inflammatory Agents

Novel benzodifuranyl derivatives, including some with quinazoline structures, have been synthesized and evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. This suggests a research application of related compounds in developing new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).

Cyclisation and Rearrangement Studies

Research on methoxybenzylamino-acetonitriles with benzyl or phenethyl substituents has shown spiro-cyclisation and rearrangement, leading to tetrahydroisoquinoline or 2-benzazepine products. These findings highlight a chemical synthesis application, particularly in cyclisation and rearrangement reactions (Harcourt et al., 1978).

Alkaloid Synthesis

The synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures through methods like benzylic lithiation suggests applications in alkaloid synthesis and modification for potential pharmaceutical uses (Nery et al., 2003).

Cytotoxic Activity and Cancer Research

Studies on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives with cationic side chains have revealed significant cytotoxic activity against cancer cell lines. This indicates the compound's potential application in cancer research, focusing on novel cytotoxic agents (Bu et al., 2001).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Given the potential harmful effects of NBOMe compounds, further investigation on their mechanism of action, chemical, pharmacological, and toxicological properties is needed . There is a need for more research to understand the toxicity profile of these compounds, especially considering their prevalence in unregulated drug markets .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 2-methoxybenzaldehyde with 3-phenethyl-4-hydroxy-2-quinazolinone, followed by cyclization and subsequent acylation to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "3-phenethyl-4-hydroxy-2-quinazolinone", "Acetic anhydride", "Pyridine", "Sodium acetate", "Ethanol", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with 3-phenethyl-4-hydroxy-2-quinazolinone in ethanol with catalytic amount of sodium acetate to form N-(2-methoxybenzyl)-3-phenethyl-4-hydroxy-2-quinazolinone.", "Step 2: Cyclization of N-(2-methoxybenzyl)-3-phenethyl-4-hydroxy-2-quinazolinone with acetic anhydride and pyridine in diethyl ether to form N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline.", "Step 3: Acylation of N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline with acetic anhydride and pyridine in diethyl ether to form N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 4: Conversion of N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid to N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide by reaction with ammonia in ethanol." ] } | |

CAS-Nummer |

892283-35-1 |

Produktname |

N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

Molekularformel |

C25H23N3O4 |

Molekulargewicht |

429.476 |

IUPAC-Name |

N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C25H23N3O4/c1-32-22-10-6-5-9-19(22)16-26-23(29)18-11-12-20-21(15-18)27-25(31)28(24(20)30)14-13-17-7-3-2-4-8-17/h2-12,15H,13-14,16H2,1H3,(H,26,29)(H,27,31) |

InChI-Schlüssel |

YJSALCGFZZYCAN-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2667379.png)

![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2667381.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2667386.png)

![ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2667389.png)

![2-(4-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2667391.png)

![methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate](/img/structure/B2667392.png)

![1-[4-[4-(Piperidine-1-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2667398.png)

![N-(2,3-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2667400.png)